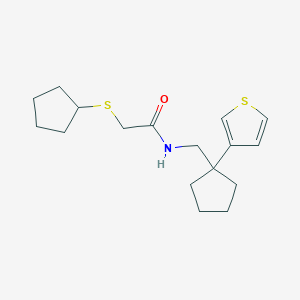

2-(cyclopentylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide

Description

2-(Cyclopentylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide is a synthetic acetamide derivative characterized by:

- Thiophen-3-yl moiety: A heteroaromatic ring contributing to π-π stacking interactions and metabolic stability.

- Acetamide backbone: A common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

2-cyclopentylsulfanyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NOS2/c19-16(12-21-15-5-1-2-6-15)18-13-17(8-3-4-9-17)14-7-10-20-11-14/h7,10-11,15H,1-6,8-9,12-13H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHQDBAZOFCWFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)NCC2(CCCC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Cyclopentylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide is a synthetic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry. This article synthesizes available research findings, including synthesis methods, biological evaluations, and potential mechanisms of action.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thioether linkages and acetamide groups. The structure can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular configuration.

Research indicates that compounds similar to this compound may exhibit various biological activities, primarily through interactions with specific biological targets:

- Inhibition of Enzymatic Activity : Some studies suggest that derivatives of this compound can inhibit enzymes such as acetylcholinesterase (AChE), which is significant in the treatment of neurodegenerative diseases like Alzheimer's disease. By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, enhancing cognitive function .

- Anti-inflammatory Properties : Compounds containing thiophene and cyclopentane moieties have shown anti-inflammatory effects in vitro. This activity may be attributed to their ability to modulate inflammatory cytokines and pathways .

- Antioxidant Activity : The presence of thiophene rings is often associated with antioxidant properties, which can protect cells from oxidative stress and related damage .

Case Studies

A notable study evaluated the biological activity of a closely related compound that shares structural similarities with this compound. The compound demonstrated significant AChE inhibition with an IC50 value indicating effective potency against the enzyme . Additionally, in vivo studies have shown that administration of similar compounds resulted in improved cognitive performance in animal models of Alzheimer's disease.

Table 1: Biological Activities of Related Compounds

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and pharmacological implications compared to analogs from the evidence:

Key Research Findings

Pharmacological Implications

- Thiophen vs. Indole/Trifluoromethyl : The thiophen-3-yl group in the target compound may confer metabolic stability over indole (S1) or fluorinated groups (Goxalapladib), balancing lipophilicity and enzymatic degradation .

- Cyclopentylthio vs.

Patent Landscape

- Cyclopentyl-containing acetamides are frequently patented for cardiovascular and neurological applications (). The target compound’s lack of fluorination or ester groups may avoid existing intellectual property barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.